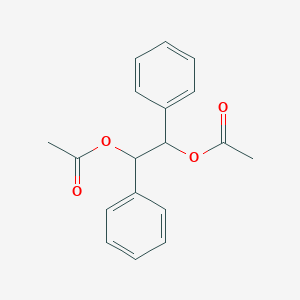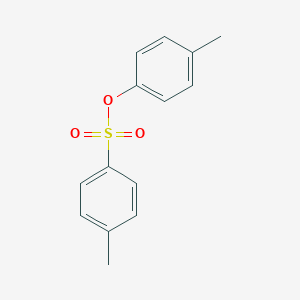
4-Methylphenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-methylbenzene-1-sulfonate, also known as p-toluenesulfonyl-p-toluene or Tosyltoluene, is a sulfonate compound that is commonly used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the pharmaceutical industry as a protecting group for amines and alcohols, and as a reagent in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-methylbenzene-1-sulfonate is not well understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It is also believed to form stable complexes with various organic compounds, which can be used to facilitate their purification and isolation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is considered to be relatively non-toxic and has a low risk of causing adverse effects in humans and animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methylphenyl 4-methylbenzene-1-sulfonate in laboratory experiments is its high reactivity and selectivity. This compound can be used to selectively protect certain functional groups in organic compounds, which can be useful in the synthesis of complex organic molecules. However, one of the main limitations of using this compound is its relatively high cost compared to other reagents.
Future Directions
There are numerous future directions for research on 4-Methylphenyl 4-methylbenzene-1-sulfonate. One area of research could be the development of new methods for the synthesis of this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in organic synthesis and pharmaceutical research. Additionally, research could be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of 4-Methylphenyl 4-methylbenzene-1-sulfonate can be achieved by reacting 4-Methylphenyl 4-methylbenzene-1-sulfonatefonyl chloride with toluene in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This method is widely used in the laboratory for the synthesis of Tosyltoluene.
Scientific Research Applications
4-Methylphenyl 4-methylbenzene-1-sulfonate has numerous applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is also used as a protecting group for amines and alcohols in organic synthesis. This compound is widely used in the preparation of peptides and nucleotides, and in the synthesis of various natural products.
properties
CAS RN |
3899-96-5 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(4-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
QOVYKRHZCJGNIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Other CAS RN |
3899-96-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
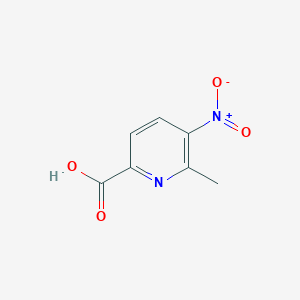
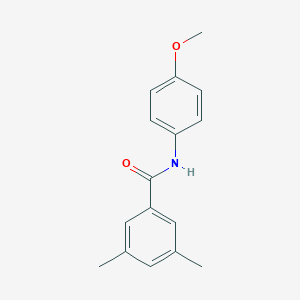
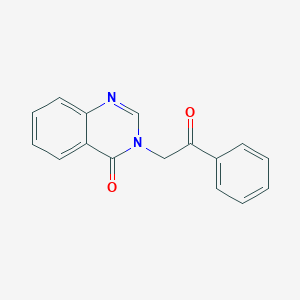
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
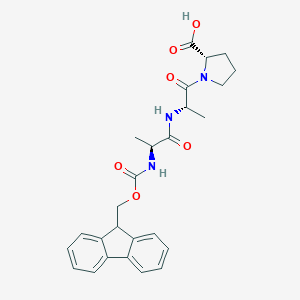
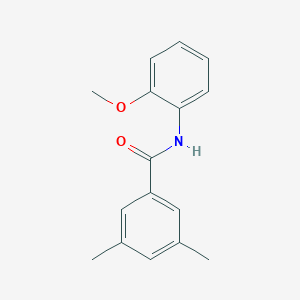
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
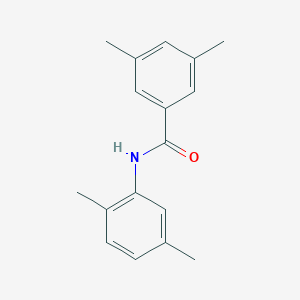
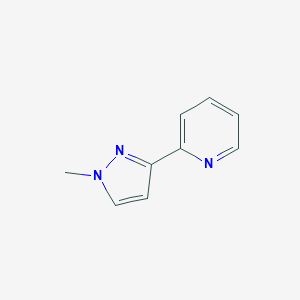
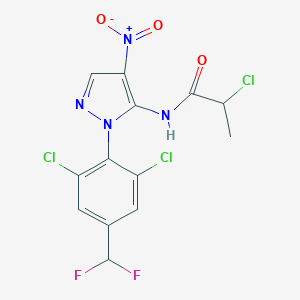
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
